molecular formula C11H15N3O B8340484 3-(5-Pyrimidinyl)-1-azabicyclo[2.2.2]octan-3-ol

3-(5-Pyrimidinyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B8340484
M. Wt: 205.26 g/mol
InChI Key: HEUWIUUQWVLBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Pyrimidinyl)-1-azabicyclo[2.2.2]octan-3-ol is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-pyrimidin-5-yl-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C11H15N3O/c15-11(10-5-12-8-13-6-10)7-14-3-1-9(11)2-4-14/h5-6,8-9,15H,1-4,7H2

InChI Key

HEUWIUUQWVLBMR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C3=CN=CN=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (12 ml of a 1.6M solution in hexane 19.2 mmol), at -110° C., was added dropwise to a solution of 5-bromopyrimidine (2.0 g, 12.5 mmol) in THF (60 ml) and ether (60 ml), at -110° C. (ethanol/liquid nitrogen bath). The resultant yellow solution was stirred at -110° C. for 1.25 h and a solution of quinuclidinone (1.72 g, 13.75 mmol) in THF (20 ml) also at -110° C., added dropwise. The reaction mixture was stirred at -110° C. for 0.1 h then warmed to room temperature and stirred for 16 h. 2N-Hydrochloric acid (25 ml) was added and stirred for 0.25 h. The organic phase was washed with water (15 ml) and the combined aqueous extracts basified with potassium carbonate and extracted with dichloromethane (4×75 ml). Chromatography of the residue obtained upon removal of the solvents through alumina using dichloromethane/methanol (90:10) as eluant, gave 3-(5-pyrimidinyl)-1-azabicyclo[2.2.2]octan-3-ol as a yellow solid, m.p. 126°-127° C. (ethyl acetate/ether); (Found C,61.42; H,7.47; N,19.60. C11H15N3O. O.5H2O requires C,61.66; H,7.53; N,19.61%); m/e 205(M+); δ (360 MHz,D2O) 1.30-1.44(1H,m,0.5×CH2); 1.65-1.74(2H,m,CH2); 2.10-2.20(1H,m,0.5×CH2); 2.30-2.32(1H,m,CH-bridgehead); 2.68-2.96(4H,m,2×CH2); 3.09(1H,dd,J=1.5 and 14.7 Hz, 0.5×CH2); 3.49(1H,dd,J=1.5 and 14.7 Hz,0,5×CH2); 8.96(2H,s,pyrimidine-H); 9.08(1H,s,pyrimidine-H).
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ethyl acetate ether
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dichloromethane methanol
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solution
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19.2 mmol
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2 g
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60 mL
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60 mL
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1.72 g
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20 mL
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25 mL
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